

A Comprehensive Technical Guide to Chromoionophore I (CAS Number 125829-24-5)

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Compound of Interest

Compound Name: *Chromoionophore I*

Cat. No.: *B162472*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **Chromoionophore I**, a lipophilic dye widely recognized for its application as a pH indicator in ion-selective electrodes (ISEs) and optical sensors (optodes). This document collates and presents its chemical and physical properties, detailed experimental protocols for sensor fabrication, and its mechanism of action in ion sensing. Particular emphasis is placed on its use in the determination of key physiological ions such as potassium (K^+) and calcium (Ca^{2+}).

Core Properties of Chromoionophore I

Chromoionophore I, also known by its synonyms ETH 5294 and N-Octadecanoyl-Nile Blue, is a hydrophobic, oil-soluble molecule that functions as a transmissive or fluorescent probe in various sensor membranes.^{[1][2]} Its fundamental role is that of an H^+ -selective neutral chromoionophore.^[3]

Chemical and Physical Data

A summary of the key chemical and physical properties of **Chromoionophore I** is presented in Table 1.

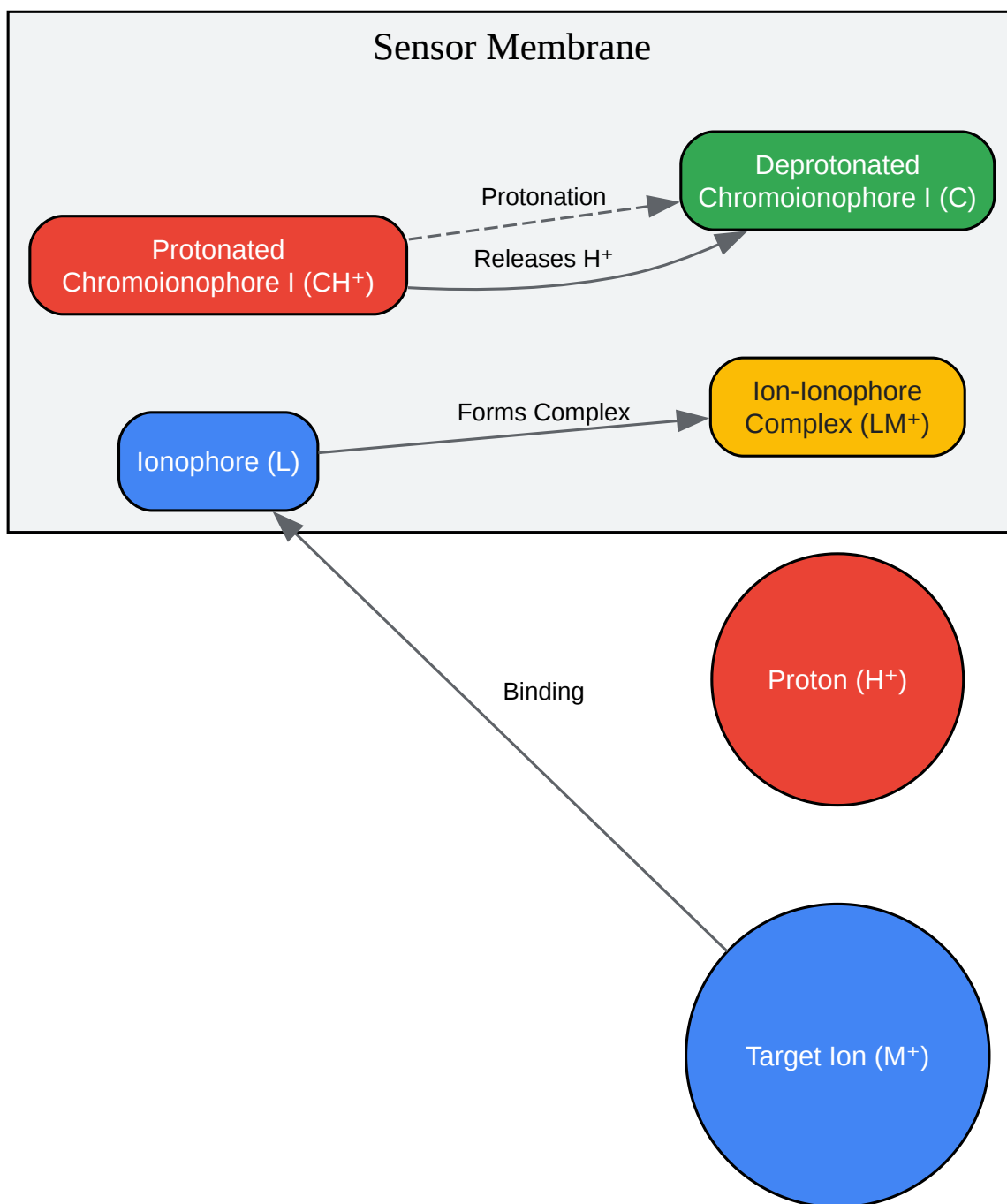
Property	Value	Reference(s)
CAS Number	125829-24-5	[2][3]
Molecular Formula	C ₃₈ H ₅₃ N ₃ O ₂	
Molecular Weight	583.85 g/mol	
Appearance	Solid, Violet powder	
Melting Point	91-93 °C	
Solubility	Soluble in alcohols, DMSO, DMF, and oils	
Fluorescence (protonated)	λ _{ex} : 614 nm; λ _{em} : 663 nm	
Absorption Maximum (deprotonated in THF)	~550 nm	
Absorption Maximum (deprotonated in Chloroform)	~530 nm	

Mechanism of Action in Ion Sensing

Chromoionophore I is a critical component in carrier-based ion-selective optical sensors. Its function is predicated on a competitive ion-exchange mechanism at the membrane-sample interface. In essence, it acts as a lipophilic pH indicator, transducing the recognition of a target ion by a selective ionophore into an optical signal.

The general mechanism for cation detection involves the following equilibrium:

- The ionophore (L) within the membrane selectively binds with the target cation (M⁺) from the sample.
- To maintain charge neutrality within the membrane, a proton (H⁺) is released from the protonated chromoionophore (CH⁺).
- This deprotonation of the chromoionophore leads to a change in its optical properties (color or fluorescence), which can be measured to quantify the concentration of the target ion.



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Ion-exchange sensing mechanism of **Chromoionophore I**.

Experimental Protocols

Fabrication of a Potassium-Selective Optode Membrane

This protocol is adapted from established methods for creating solvent polymeric optode membranes.

Materials:

- **Chromoionophore I** (CAS 125829-24-5)
- Potassium Ionophore I (Valinomycin)
- Potassium tetrakis(4-chlorophenyl)borate
- Bis(1-ethylhexyl)sebacate (DOS)
- Poly(vinyl chloride) (PVC), high molecular weight
- Tetrahydrofuran (THF)

Procedure:

- Prepare a membrane cocktail by dissolving the components in THF according to the weight percentages listed in Table 2.
- Thoroughly mix the solution until all components are fully dissolved.
- Deposit the cocktail onto a clean glass plate or another suitable substrate.
- Allow the THF to evaporate completely in a dust-free environment, which will leave a thin, ion-selective membrane.

Table 2: Composition of a Potassium-Selective Optode Membrane

Component	Weight Percentage
Chromoionophore I	0.48%
Potassium Ionophore I	1.00%
Potassium tetrakis(4-chlorophenyl)borate	0.44%
Bis(1-ethylhexyl)sebacate	66.05%
Poly(vinyl chloride)	32.03%

Fabrication of a Calcium-Selective Microelectrode

This protocol outlines a general method for creating liquid membrane ion-selective microelectrodes, which can be adapted for use with **Chromoionophore I** in conjunction with a calcium-selective ionophore.

Materials:

- Glass micropipettes
- Calcium Ionophore Cocktail (containing a Ca^{2+} -selective ionophore, **Chromoionophore I**, a lipophilic additive, and a polymer matrix dissolved in a suitable solvent)
- Internal filling solution (e.g., 0.01 M CaCl_2)
- Ag/AgCl wire

Procedure:

- Pull glass micropipettes to the desired tip diameter using a micropipette puller.
- Silanize the micropipettes to create a hydrophobic inner surface.
- Using a fine needle or a specialized filling device, carefully back-fill the tip of the silanized micropipette with the calcium ionophore cocktail, ensuring no air bubbles are trapped.
- Fill the remainder of the micropipette with the internal filling solution.

- Insert the Ag/AgCl wire into the internal filling solution to establish electrical contact.
- Calibrate the electrode using standard solutions of known Ca^{2+} concentrations before use.

Quantitative Data and Sensor Performance

The performance of an ion-selective sensor is critically defined by its selectivity towards the target ion in the presence of other interfering ions. This is quantified by the selectivity coefficient ($\log K$).

Selectivity Coefficients

The selectivity coefficients for K^{+} - and Penicillin-selective optodes utilizing **Chromoionophore I** are presented in Tables 3 and 4, respectively. A more negative $\log K$ value indicates higher selectivity for the primary ion over the interfering ion.

Table 3: Selectivity Coefficients for a K^{+} -Selective Optode

Interfering Ion (M)	$\log K$ (opt)
Na^{+}	-2.1
NH_4^{+}	-1.1
Ca^{2+}	-3.6
Mg^{2+}	-3.5

Table 4: Selectivity Coefficients for a Penicillin-Selective Optode

Interfering Species	log K (opt)
Salicylate	0.30
NO ₂ ⁻	0.20
Ascorbate	0.15
Benzoate	-0.45
I ⁻	-1.08
Cl ⁻	-1.83
Acetate	-2.53
Glycinate	-2.80
Oxalate/Phenylalaninate	-2.70
Glutamate/Amoxicillin/Lactose/Glucose/SO ₄ ²⁻ /C O ₃ ²⁻ /H ₃ PO ₄ ⁻	< -3.00

Applications in Research and Development

The primary application of **Chromoionophore I** lies in the development of sensors for a wide range of ions. Its utility has been demonstrated for:

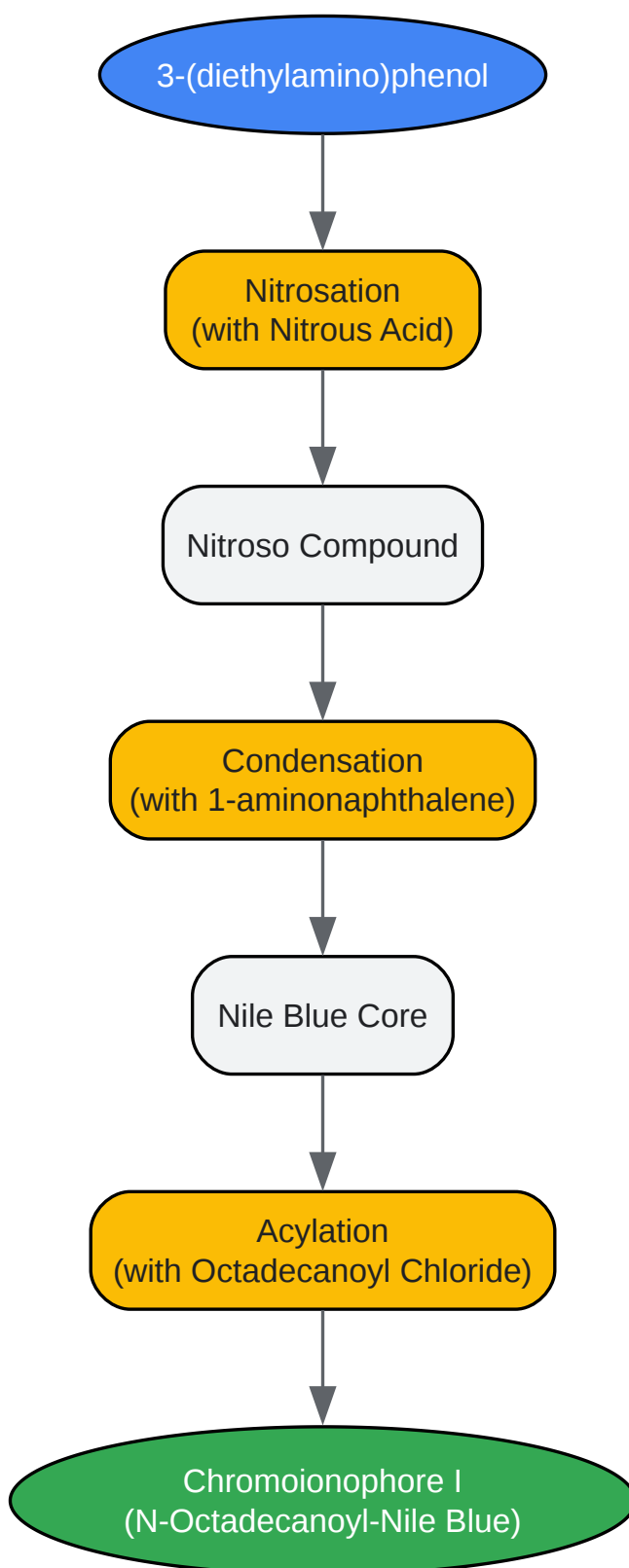
- Clinical Chemistry: Measuring electrolyte concentrations (e.g., K⁺, Ca²⁺, Na⁺) in biological fluids like blood plasma.
- Environmental Monitoring: Detecting the presence of specific ions in aqueous environments.
- Pharmaceutical Analysis: As demonstrated by the penicillin-selective optode, it can be adapted for the quantification of ionic drug molecules.

While **Chromoionophore I** is a powerful tool for extracellular and in-vitro ion sensing, its application in live cell imaging has limitations. These include potential cytotoxicity and the influence of intracellular pH changes on the sensor's response, which can complicate quantitative measurements. Although Nile Blue analogues have been used for staining cellular compartments like the vacuolar membrane, endoplasmic reticulum, and lipid droplets, specific

in-vivo imaging protocols using N-Octadecanoyl-Nile Blue are not well-established. No direct involvement of **Chromoionophore I** in specific cellular signaling pathways has been reported in the reviewed literature.

Synthesis Overview

Chromoionophore I (N-Octadecanoyl-Nile Blue) is a lipophilic analogue of the highly basic oxazine dye, Nile Blue. The synthesis involves the derivatization of the Nile Blue core structure. The core synthesis itself starts with the nitrosation of 3-(diethylamino)phenol, followed by a condensation reaction with 1-aminonaphthalene to form the phenoxazine ring of Nile Blue. The final step to obtain **Chromoionophore I** is the acylation with an octadecanoyl group.



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Simplified synthesis workflow for **Chromoionophore I**.

Conclusion

Chromoionophore I is a well-characterized and versatile compound that serves as a cornerstone for the development of ion-selective optical sensors and electrodes. Its robust performance as a pH-sensitive transducer, combined with a wide range of available ionophores, allows for the selective and quantitative measurement of numerous important ions. While its direct application in live cell imaging and the elucidation of specific signaling pathways remains an area for future exploration, its utility in analytical chemistry, clinical diagnostics, and pharmaceutical analysis is firmly established. This guide provides the foundational technical information required for researchers and developers to effectively utilize **Chromoionophore I** in their work.

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